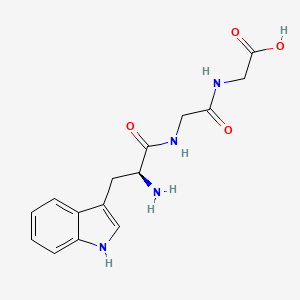
H-Trp-gly-gly-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Trp-gly-gly-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the preparation of peptides. In SPPS, the peptide is assembled step-by-step on a solid support, allowing for the sequential addition of protected amino acids. The process begins with the attachment of the C-terminal amino acid to a resin, followed by the removal of the protecting group and the coupling of the next amino acid . This cycle is repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity and quality .
化学反応の分析
Types of Reactions
H-Trp-gly-gly-OH can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the peptide, although specific examples for this compound are less common.
Substitution: The peptide can undergo substitution reactions, particularly at the tryptophan residue, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Dess–Martin periodinane is a reagent used for the selective oxidation of tyrosine residues in peptides.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing peptides.
Substitution: Metal-catalyzed C–H functionalization reactions can be used to introduce various substituents into the peptide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives, while substitution reactions can introduce new functional groups into the peptide structure .
科学的研究の応用
H-Trp-gly-gly-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in biological processes and as a substrate for enzymatic studies.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of H-Trp-gly-gly-OH involves its interaction with specific molecular targets and pathways. The tryptophan residue in the peptide can interact with various receptors and enzymes, influencing biological processes. For example, tryptophan-containing peptides have been shown to modulate oxidative stress and inflammation through their antioxidant properties . The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
H-Trp-gly-gly-OH can be compared with other similar peptides, such as:
Semaglutide: A glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes.
Minigastrin: A peptide hormone targeting the cholecystokinin-2 receptor (CCK-2R), used in cancer research.
Uniqueness
This compound is unique due to its specific sequence and the presence of tryptophan, which imparts distinct chemical and biological properties.
特性
CAS番号 |
20762-31-6 |
|---|---|
分子式 |
C15H18N4O4 |
分子量 |
318.33 g/mol |
IUPAC名 |
2-[[2-[[(2S)-2-amino-3-(1H-indol-2-yl)propanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H18N4O4/c16-11(15(23)18-7-13(20)17-8-14(21)22)6-10-5-9-3-1-2-4-12(9)19-10/h1-5,11,19H,6-8,16H2,(H,17,20)(H,18,23)(H,21,22)/t11-/m0/s1 |
InChIキー |
GDTKLBWSCOKFCA-NSHDSACASA-N |
SMILES |
C1=CC=C2C(=C1)C=C(N2)CC(C(=O)NCC(=O)NCC(=O)O)N |
異性体SMILES |
C1=CC=C2C(=C1)C=C(N2)C[C@@H](C(=O)NCC(=O)NCC(=O)O)N |
正規SMILES |
C1=CC=C2C(=C1)C=C(N2)CC(C(=O)NCC(=O)NCC(=O)O)N |
配列 |
XGG |
同義語 |
Trp-Gly-Gly Trp-Gly-Gly dihydrate tryptophyl-glycyl-glycine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















